(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride
Overview
Description
(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride: is a nitrogen-containing heterocyclic compound It is characterized by a piperidine ring substituted with hydroxymethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected piperidine derivative.
Hydroxylation: The piperidine ring is hydroxylated at specific positions using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a fully saturated piperidine ring.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies.
Metabolic Pathways: It can be used to study metabolic pathways involving piperidine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block for the production of various chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
- (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol
- (2R,3R,4R,5S)-2-(Hydroxymethyl)pyrrolidine-3,4,5-triol
- (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol acetate
Comparison:
- Structural Differences: The presence of different substituents, such as acetate or pyrrolidine rings, distinguishes these compounds from (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride.
- Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
- Applications: While all these compounds may have similar applications, the specific properties of this compound make it unique in certain contexts, such as its potential use in drug development.
Properties
IUPAC Name |
2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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